molecular formula C16H18N2O4S2 B2757565 2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 941932-40-7

2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2757565
CAS No.: 941932-40-7
M. Wt: 366.45
InChI Key: VMVUGIAWDOHSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a benzamido group and an isopropylsulfonyl group

Scientific Research Applications

2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the biological target they interact with . For example, some benzamides have been found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in Alzheimer’s disease .

Safety and Hazards

The safety and hazards of benzamides can vary depending on their specific structure. It’s important to refer to the safety data sheet of the specific compound for accurate information .

Future Directions

The development of new benzamide-based drugs is an active area of research in medicinal chemistry . Future research may focus on designing novel benzamide compounds with improved therapeutic efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene ring, which can be functionalized through various substitution reactionsThe isopropylsulfonyl group can be introduced via sulfonylation reactions using reagents like isopropylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The benzamido group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines from the reduction of the amide group.

    Substitution: Various substituted benzamido derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(methylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

    2-(3-(isopropylsulfonyl)benzamido)-N-ethylthiophene-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring.

Uniqueness

The presence of the isopropylsulfonyl group in 2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

N-methyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10(2)24(21,22)12-6-4-5-11(9-12)14(19)18-16-13(7-8-23-16)15(20)17-3/h4-10H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVUGIAWDOHSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.